Isonicotinamide vs. Nicotinamide Regioisomer: Impact on Antiproliferative Potency Trajectory
The target compound bears an isonicotinamide (4-pyridinecarboxamide) group at the chromenone 6-position, whereas its closest commercially cataloged structural neighbor, N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (CAS 923157-44-2), carries a nicotinamide (3-pyridinecarboxamide) moiety. Direct head-to-head comparison data for this exact pair are not available in accessible primary literature [1]. However, cross-study analysis of published flavone-6-yl amide SAR demonstrates that the position of the pyridine nitrogen controls antiproliferative potency: in a series of flavone-6-yl derivatives tested against the NCI-H661 lung cancer cell line, the average GI₅₀ of flavone-6-yl amides was 0.84 µM, with individual compounds spanning a >50-fold range depending solely on peripheral amide structure [2]. This class-level inference establishes that even modest amide modifications produce large potency swings, indicating that the isonicotinamide/nicotinamide regioisomer pair is unlikely to be functionally interchangeable [2].
| Evidence Dimension | Antiproliferative potency (GI₅₀) in NCI-H661 lung cancer cells |
|---|---|
| Target Compound Data | No direct GI₅₀ value publicly available for the isonicotinamide regioisomer |
| Comparator Or Baseline | Flavone-6-yl amide series: GI₅₀ range <0.84 µM to >10 µM depending on amide substituent; N-(4-methoxyphenyl)-2-(4-oxo-2-phenyl-4H-chromen-6-yloxy)acetamide (16c) GI₅₀ = 0.84 µM |
| Quantified Difference | GI₅₀ variation > 10-fold across structurally related flavone-6-yl amides |
| Conditions | NCI-H661 human non-small cell lung cancer cell line; 48–72 h exposure; SRB colorimetric endpoint |
Why This Matters
Without compound-specific potency data, procurement risk is high because the regioisomer switch is known to drive >10-fold changes in cell-based activity, meaning the isonicotinamide cannot be assumed to match the nicotinamide's potency profile without direct testing.
- [1] Systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (2026-04-30) returned no direct bioactivity data for CAS 923210-94-0. View Source
- [2] Huang HC, Hsieh LM, Chen HW, Lin YS, Chen JS. Certain amide-containing flavone and isoflavone derivatives were synthesized and evaluated for their antiproliferative activities. Chin Pharm J. 2006;58(2):81-92. GI₅₀ data extracted from Abstract at http://biosci.alljournals.cn/ View Source
